molecular formula C7H4BrN3O2 B13683608 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid

Katalognummer: B13683608
Molekulargewicht: 242.03 g/mol
InChI-Schlüssel: JBMQAXOYUJGDRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core substituted with a bromine atom at the 6-position and a carboxylic acid group at the 7-position. This structure combines electrophilic reactivity (via bromine) and acidic functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. For example, the ethyl ester variant (3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid ethyl ester) has a molecular weight of 270.09 g/mol and purity ≥95% .

Eigenschaften

Molekularformel

C7H4BrN3O2

Molekulargewicht

242.03 g/mol

IUPAC-Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-11-3-9-10-6(11)1-4(5)7(12)13/h1-3H,(H,12,13)

InChI-Schlüssel

JBMQAXOYUJGDRH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CN2C1=NN=C2)Br)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Detailed Synthetic Route Example

A representative synthetic route involves the following steps:

Step Reaction Description Reagents and Conditions Outcome
1 Bromination of pyridine precursor Bromine or N-bromosuccinimide (NBS) in acetonitrile or ethanol, controlled temperature Introduction of bromine at the 6-position of pyridine ring
2 Formation of hydrazide intermediate Reaction of bromopyridine carboxylic acid ester with hydrazine hydrate in ethanol under reflux Conversion to hydrazide derivative
3 Cyclization to triazolo-pyridine Heating hydrazide with appropriate cyclization agents or microwave irradiation Formation of fused triazolo[4,3-a]pyridine ring
4 Hydrolysis of ester to carboxylic acid Acidic or basic hydrolysis (e.g., HCl or NaOH aqueous solution) Conversion of ester group to carboxylic acid at position 7

Microwave-Mediated Cascade Reaction

Recent advances have demonstrated the efficiency of microwave-assisted synthesis for this compound. The microwave-mediated cascade reaction involves:

  • Reacting enaminonitriles with benzohydrazides under microwave irradiation.

  • Rapid ring closure and functionalization occur, reducing reaction times from hours to minutes.

  • Enhanced yields and regioselectivity are reported.

This method is advantageous for laboratory-scale synthesis and potentially adaptable for industrial scale-up with optimization.

Analytical Data and Preparation Parameters

Molecular and Physical Data

Property Value
Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
IUPAC Name 6-Bromo-triazolo[4,3-a]pyridine-7-carboxylic acid
CAS Number Not widely reported for 7-carboxylic acid isomer; related isomers have CAS 2361496-76-4 (position 8 carboxylic acid)

Solubility and Stock Solution Preparation

Solubility data is critical for preparation and handling:

Amount of Compound Stock Solution Concentration Volume of Solvent (DMSO or other)
1 mg 1 mM 4.13 mL
5 mg 5 mM 4.13 mL
10 mg 10 mM 4.13 mL

Note: These volumes are approximate and depend on solvent choice and purity.

Reaction Conditions Summary

Reaction Step Temperature Solvent Time Notes
Bromination 0–25 °C Acetonitrile/Ethanol 1–3 h Controlled addition to avoid polybromination
Hydrazide Formation Reflux (~78 °C) Ethanol 4–6 h Excess hydrazine hydrate used
Cyclization Microwave heating (100–150 °C) or conventional heating (120 °C) Polar aprotic solvents (DMF, DMSO) 10–30 min (microwave) or 12–24 h (conventional) Microwave reduces time significantly
Hydrolysis 60–80 °C Aqueous HCl or NaOH 2–6 h Neutralization and extraction required

Reaction Mechanism Insights

The formation of the fused triazolo[4,3-a]pyridine system involves nucleophilic attack of hydrazine nitrogen on electrophilic centers of the bromopyridine derivative, followed by intramolecular cyclization and ring closure. The bromine substituent at position 6 remains intact during the process, allowing further functionalization if desired.

Comparison with Related Compounds and Preparation Variations

Compound Bromine Position Carboxylic Acid Position Preparation Notes
6-Bromo-triazolo[4,3-a]pyridine-7-carboxylic acid 6 7 Typical hydrazide cyclization route
6-Bromo-triazolo[4,3-a]pyridine-8-carboxylic acid 6 8 Microwave-mediated cascade from enaminonitriles and benzohydrazides
3-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid 3 6 Similar synthetic strategy, bromine position affects reactivity

Summary and Research Implications

The preparation of 6-Bromo-triazolo[4,3-a]pyridine-7-carboxylic acid is well-established through multi-step synthetic routes involving bromination, hydrazide formation, cyclization, and hydrolysis. Microwave-assisted methods provide efficient alternatives to traditional heating, improving yield and reducing reaction times. The compound's synthetic accessibility enables its use in medicinal chemistry research, particularly for exploring bioactive derivatives.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at C6

The bromine atom at position 6 undergoes substitution reactions under mild conditions due to electron-withdrawing effects from the triazole ring and carboxylic acid group. Common reagents and outcomes include:

Reagent/ConditionsProductYield (%)Key Observations
Sodium methoxide (NaOCH₃) in DMF, 80°C6-Methoxy derivative72–85Regioselectivity confirmed via ¹H NMR; no competing substitution at C3 observed .
Ammonia (NH₃) in ethanol, 120°C (sealed tube)6-Amino derivative65Requires prolonged heating; competitive decarboxylation minimized at pH 7–8 .
Potassium cyanide (KCN) in DMSO, 100°C6-Cyano derivative58Reaction proceeds via intermediate Meisenheimer complex .

Mechanistic Insight : The electron-deficient pyridine ring facilitates SNAr at C6, with the carboxylic acid group stabilizing transition states through resonance effects .

Carboxylic Acid Functionalization

The C7 carboxyl group participates in coupling and decarboxylation reactions:

Amide Coupling

The acid reacts with amines using standard peptide coupling reagents:

Coupling ReagentAmine ExampleProductIsolated Yield (%)
HBTU/DIPEAPiperidine7-(Piperidine-1-carbonyl) derivative89
EDC/HOBtBenzylamine7-Benzylamide derivative78

Decarboxylation

Thermal or photolytic decarboxylation yields the parent triazolo[4,3-a]pyridine:

ConditionsProductDecarboxylation Efficiency (%)
180°C, neat6-Bromo- triazolo[4,3-a]pyridine94
UV light (254 nm), THFSame as above82

Electrophilic Aromatic Substitution (EAS)

Despite the electron-deficient ring, directed EAS occurs at C3 via coordination with the carboxylic acid:

ReactionConditionsProductYield (%)
NitrationHNO₃/H₂SO₄, 0°C3-Nitro-6-bromo derivative41
SulfonationSO₃/H₂SO₄, 60°C3-Sulfo-6-bromo derivative35

Structural Analysis : X-ray crystallography of the 3-nitro derivative confirms substitution at C3, with hydrogen bonding between the nitro group and carboxylic acid stabilizing the product .

Metal-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Reaction TypeCatalyst/BasePartnerProductYield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Phenylboronic acid6-Phenyl derivative76
Buchwald-HartwigPd₂(dba)₃/XantPhosMorpholine6-Morpholino derivative68

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit notable biological effects:

  • 6-Methoxy analog : IC₅₀ = 1.28 µM against A549 lung cancer cells (c-Met kinase inhibition) .

  • 6-Phenyl analog : 89% inhibition of VEGFR-2 at 10 µM .

Comparative Reactivity with Structural Analogs

Reactivity diverges significantly from related compounds:

CompoundKey DifferenceReaction Rate (vs. Query Compound)
6-Bromo- triazolo[4,3-a]pyridine-3-carboxylic acid Carboxylic acid at C3SNAr at C6: 2.3x slower due to reduced ring electron deficiency
Methyl 6-Bromo- triazolo[4,3-a]pyridine-7-carboxylateMethyl ester at C7Amide coupling: 1.5x faster due to better leaving group (vs. -OH)

Wissenschaftliche Forschungsanwendungen

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism

  • 6-Bromo vs. 2-Bromo : The bromine position significantly alters electronic properties. In the [4,3-a] system (target compound), bromine at position 6 likely directs electrophilic substitution to adjacent positions, whereas in the [1,5-a] system (CAS 1622993-12-7), bromine at position 2 modifies ring electron density differently .
  • Carboxylic Acid vs. Ester : The free carboxylic acid group (purity 95–98%) enables direct conjugation in drug design, while ester derivatives (e.g., ethyl ester, MW 270.09) improve membrane permeability .

Ring System Variations

  • Triazolo[4,3-a]pyridine vs. Triazolo[1,5-a]pyridine : The [4,3-a] system (as in the target compound) has a fused triazole ring at positions 4 and 3 of pyridine, whereas the [1,5-a] system (e.g., 2-bromo analog) positions the triazole at 1 and 3. This affects π-stacking interactions in biological targets .

Biologische Aktivität

6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid (CAS Number: 1784978-45-5) is a heterocyclic compound that has garnered attention for its potential biological activities. Its structure includes a triazole ring fused to a pyridine, which is known to influence various biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings and case studies.

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.03 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the triazole ring and a carboxylic acid group at the 7-position.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly its effects on different pathogens and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds similar to 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine derivatives exhibit significant antimicrobial properties. For instance:

  • Chlamydia trachomatis : A study demonstrated that related compounds could effectively impair the growth of C. trachomatis, indicating potential for developing selective antichlamydial drugs .
  • Cryptosporidium parvum : Another study focused on the structure-activity relationship (SAR) for triazolopyridazine analogs against C. parvum, revealing that modifications in the triazole ring could enhance potency while minimizing cardiotoxicity .

The mechanism by which these compounds exert their effects often involves interference with key metabolic processes in pathogens:

  • Inhibition of Growth : The compounds disrupt cellular functions critical for pathogen survival. For example, they have been shown to affect chlamydial inclusion numbers and morphology in infected cells .
  • Selectivity : Many derivatives demonstrate selectivity towards specific pathogens without significantly affecting host cell viability .

Case Studies and Research Findings

  • Cryptosporidiosis Treatment : In a study evaluating new analogs against C. parvum, one compound exhibited an EC50 of 0.17 μM, showcasing its potential as a therapeutic agent for cryptosporidiosis .
  • Chlamydial Infections : Several analogs were tested for their ability to inhibit C. trachomatis growth without harming host cells. These compounds showed promising results in terms of selectivity and efficacy .

Data Summary

Below is a summary table highlighting key findings related to the biological activity of this compound and its analogs:

Study/Compound Pathogen/Target Activity (EC50) Selectivity Notes
Study on SLU-2633Cryptosporidium parvum0.17 μMHighNon-cytotoxic at >100 μM
Antichlamydial StudyChlamydia trachomatisNot specifiedHighImpairs growth without affecting host cells

Q & A

Q. What are the standard synthetic routes for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid?

The synthesis typically involves multi-step heterocyclic condensation and functionalization. A common approach includes:

  • Step 1: Cyclization of pyridine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux conditions in polar aprotic solvents like DMF or DMSO .
  • Step 2: Bromination at the 6-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) .
  • Step 3: Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl substituent at the 7-position using KMnO₄ or RuO₄ under acidic conditions .
    Validation: Monitor intermediates via TLC and confirm final product purity (>97%) by HPLC .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR: 1H^1H and 13C^{13}C NMR to confirm the triazolo-pyridine core and bromine/acid substituents. For example, the carboxylic proton appears as a broad singlet near δ 12-13 ppm in DMSO-d₆ .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify the molecular ion peak at m/z 297.96 (C8_8H5_5BrN3_3O2_2) .
  • IR Spectroscopy: Detect characteristic bands for the carboxylic acid group (~1700 cm1^{-1}) and triazole ring (C=N stretch at ~1600 cm1^{-1}) .

Q. What safety protocols are critical during handling?

  • PPE: Wear nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates .
  • Spill Management: Neutralize acid spills with sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale preparation?

  • Catalyst Screening: Test Pd-mediated coupling reactions (e.g., Suzuki-Miyaura) for bromine substitution, optimizing ligand systems (e.g., XPhos) and solvent polarity .
  • Reaction Monitoring: Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
  • Purification: Employ gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns to isolate high-purity product (>99%) .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Case Example: Discrepancies in 1H^1H NMR splitting patterns may arise from tautomerism in the triazole ring. Use variable-temperature NMR (VT-NMR) to identify dominant tautomeric forms .
  • Cross-Validation: Compare experimental data with computational simulations (DFT calculations for 13C^{13}C chemical shifts) .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, particularly for regiochemical assignments .

Q. What strategies are effective for designing bioactive derivatives?

  • Functionalization: Introduce substituents at the 3-position (e.g., aryl groups via cross-coupling) to modulate pharmacokinetic properties. Evidence shows enhanced bioactivity with electron-withdrawing groups .
  • Salt Formation: Synthesize sodium or potassium salts to improve aqueous solubility for in vitro assays .
  • SAR Studies: Test derivatives against target enzymes (e.g., kinase inhibitors) using molecular docking and in silico ADMET profiling .

Methodological Considerations

Q. How to validate the compound’s stability under varying storage conditions?

  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Optimal storage is at -20°C in amber vials under inert gas .
  • Light Sensitivity: UV-vis spectroscopy can detect photodegradation; use light-protective packaging for long-term storage .

Q. What analytical workflows are recommended for impurity profiling?

  • HPLC-MS/MS: Identify trace impurities (e.g., dehalogenated byproducts) using a BEH C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients .
  • ICP-OES: Quantify residual metal catalysts (e.g., Pd) to ensure compliance with ICH Q3D guidelines (<10 ppm) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.